3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole
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Overview
Description
“3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex aromatic structure, which includes dimethylphenyl and methoxybenzyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole” typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating under reflux.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.
Reduction: Reduction reactions could target the aromatic rings or the pyrazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrazole derivatives are often studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of “3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole” would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3,5-diphenyl-1H-pyrazole
- 3,5-bis(4-methoxyphenyl)-1H-pyrazole
- 1-(3-methoxybenzyl)-3,5-diphenyl-1H-pyrazole
Uniqueness
Compared to these similar compounds, “3,5-bis(3,4-dimethylphenyl)-1-(3-methoxybenzyl)-1H-pyrazole” is unique due to the presence of both dimethylphenyl and methoxybenzyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N2O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O/c1-18-9-11-23(13-20(18)3)26-16-27(24-12-10-19(2)21(4)14-24)29(28-26)17-22-7-6-8-25(15-22)30-5/h6-16H,17H2,1-5H3 |
InChI Key |
ORUPXCIORVFCST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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